
(5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a bromopyridinyl group, a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group . This compound could potentially be used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The exact structure would depend on the specific positions of these groups on the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
1. Imaging Agent in Parkinson's Disease Research
The compound HG-10-102-01 and its derivatives were synthesized and explored as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. The synthesis process involved multi-step chemical reactions, yielding a compound with high radiochemical purity and specific activity, indicating its suitability for imaging applications in neurological research (Wang, Gao, Xu, & Zheng, 2017).
2. TRPV4 Antagonism for Pain Treatment
Novel derivatives of the compound were identified as selective antagonists of the TRPV4 channel, exhibiting analgesic effects in mechanical hyperalgesia models. This research highlighted the potential of these compounds in the development of new pain relief medications. The study detailed the design, synthesis, and structure-activity relationship analysis of these derivatives, showcasing their therapeutic promise (Tsuno et al., 2017).
3. Antimicrobial Activity
Several pyridine derivatives, including the compound , were synthesized and evaluated for their antimicrobial properties. These compounds displayed variable and modest activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
4. Antipsychotic Potential
A series of compounds, including the compound in focus, were synthesized and assessed as potential antipsychotic agents. These compounds showed promising activity against dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
5. GPR7 Antagonism
The compound was part of a study to develop antagonists for the G protein-coupled receptor NPBWR1 (GPR7). It emerged as a hit from a high-throughput screen, leading to the identification of compounds with potent antagonist activity, showcasing its relevance in therapeutic interventions targeting GPR7 (Romero et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
The compound this compound interacts with α-glucosidase, inhibiting its activity . The inhibition of this enzyme slows down the breakdown of carbohydrates into glucose, thereby controlling blood sugar levels .
Biochemical Pathways
The compound this compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream .
Pharmacokinetics
The compound’s inhibitory potential against α-glucosidase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of α-glucosidase . This leads to a slower breakdown of carbohydrates and a more controlled release of glucose into the bloodstream, which can help manage blood sugar levels in individuals with type II diabetes mellitus .
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O2/c1-29-18-4-2-15(3-5-18)19-11-20(25-14-24-19)26-6-8-27(9-7-26)21(28)16-10-17(22)13-23-12-16/h2-5,10-14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFERKAJPKJQGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
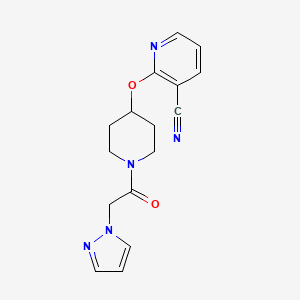
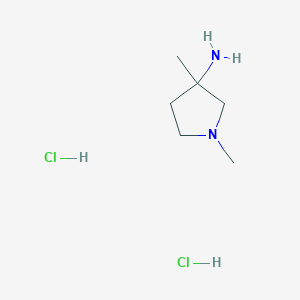
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2631628.png)
![4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2631629.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
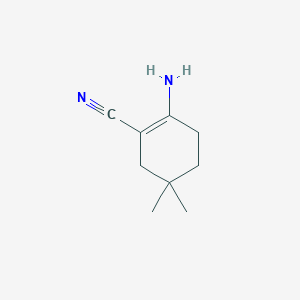
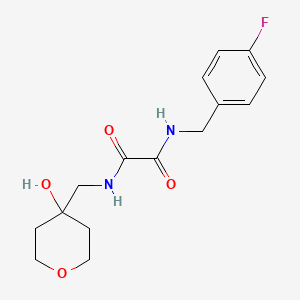

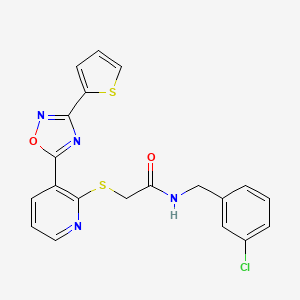
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2631641.png)
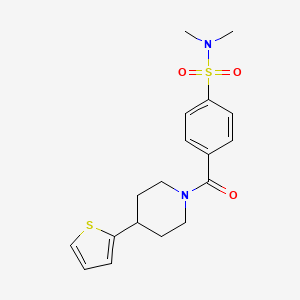
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
![5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631646.png)
